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Compound of Interest

Compound Name: AC-P-Bromo-DL-phe-OH

Cat. No.: B556362

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) is a synthetically derived
amino acid that has emerged as a valuable building block in medicinal chemistry. Its structure,
featuring a bromine atom at the para position of the phenyl ring and an acetylated amine,
provides unique physicochemical properties that are leveraged in the design of novel
therapeutic agents. The introduction of the bromine atom enhances the compound's reactivity
and allows for further chemical modifications, making it a versatile tool in drug discovery.[1]
This technical guide provides an in-depth overview of the synthesis, potential applications, and
experimental protocols relevant to the use of AC-P-Bromo-DL-phe-OH in a research and
development setting. The primary applications of this compound lie in the synthesis of novel
pharmaceuticals, particularly those targeting neurological disorders, and in biochemical
research for studying protein-protein interactions and enzyme activities.[1]

Chemical and Physical Properties

AC-P-Bromo-DL-phe-OH is a white crystalline solid. A summary of its key chemical and
physical properties is provided in the table below.
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Property Value

Acetyl-4-bromo-DL-phenylalanine, Ac-DL-
Synonyms Phe(4-Br)-OH, (RS)-N-Acetyl-2-amino-3-(4-

bromophenyl)propanoic acid

CAS Number 273730-59-9
Molecular Formula C11H12BrNOs
Molecular Weight 286.12 g/mol
Appearance White to off-white solid
Purity >98% (HPLC)

Melting Point 183-189 °C

Storage Conditions 0-8°C

Applications in Medicinal Chemistry

The unique structural features of AC-P-Bromo-DL-phe-OH make it a versatile tool in several
areas of medicinal chemistry:

» Peptide and Peptidomimetic Design: As a derivative of phenylalanine, it can be incorporated
into peptide chains to enhance their stability against enzymatic degradation and to probe
structure-activity relationships. This is particularly relevant in the development of therapeutics
targeting G protein-coupled receptors (GPCRSs) and other pathways regulated by peptides.

[2]

e Enzyme Inhibition: The structural analogy to the natural amino acid phenylalanine allows AC-
P-Bromo-DL-phe-OH and its derivatives to act as potential competitive inhibitors of various
enzymes. A key area of investigation is the inhibition of aromatic amino acid hydroxylases,
such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), which are
critical enzymes in the biosynthesis of neurotransmitters like dopamine and serotonin.[3]

» Building Block for Novel Therapeutics: The bromine atom serves as a handle for various
chemical modifications, including cross-coupling reactions. This allows for the synthesis of a
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diverse range of small molecules and complex pharmaceutical agents, particularly those

aimed at treating neurological disorders.[1]

Quantitative Data

While specific quantitative data for AC-P-Bromo-DL-phe-OH is not readily available in the

public domain, the following tables summarize representative data for closely related

brominated phenylalanine derivatives to illustrate their potential biological activities.

Table 1: Hypothetical Inhibitory Activity of p-Bromophenylalanine Derivatives

Target Enzyme  Inhibitor Assay Type ICs0 (pM) Significance
Potential to
Phenylalanine o modulate
p-Bromo-DL- Enzyme Activity Data not _
Hydroxylase ] ] dopamine and
phenylalanine Assay available ) )
(PAH) norepinephrine
biosynthesis
Potential to
Tryptophan o
p-Bromo-DL- Enzyme Activity Data not modulate
Hydroxylase ) ] )
(TPH) phenylalanine Assay available serotonin
biosynthesis
Indicates
. potency in
L-type Amino 4-Bromo-2- ) o i )
i In Vitro Inhibition 10 - 100 blocking amino
Acid Transporter  chloro-D- ) )
Assay (Hypothetical) acid transport,

1 (LAT1)

phenylalanine

relevant for
oncology.[4]

Table 2: Binding Affinity of a Peptide containing p-Bromophenylalanine
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Binding
Peptide Target Assay Type Affinity (AAG, Significance
kcal/mol)
Preferential
KEIQLVIKVFlaso ) ) binding to the
MDM2/MDMX Blind Docking )
A (Reference ) ) -1.02 target interface,
] Interface Simulation o
Peptide) activating the
p53 pathway.[5]
Enhanced
preferential
KEIQLVSKVFlage ) ] binding,
MDM2/MDMX Blind Docking )
M (Mutant ] ] -3.96 suggesting
) Interface Simulation )
Peptide) improved

potency in p53

activation.[5]

Experimental Protocols
Synthesis of N-acetyl-p-bromo-DL-phenylalanine

This protocol is adapted from the Erlenmeyer-Plochl synthesis of related azlactone
intermediates and subsequent hydrolysis.[6]

Step 1: Synthesis of 2-Methyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone
Intermediate)

o Materials: 4-Bromobenzaldehyde, N-acetylglycine, Acetic anhydride, Anhydrous sodium
acetate, Ethanol.

e Procedure:

o In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq),
and anhydrous sodium acetate (1.0 eq).

o Add acetic anhydride (3.0 eq) to the mixture.
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o Heat the mixture with stirring in a water bath at 100°C for 2 hours.
o Cool the reaction mixture to room temperature.
o Slowly add ethanol to the cooled mixture to precipitate the azlactone product.

o Collect the crystalline product by vacuum filtration and wash with cold ethanol, followed by

hot water.
o Dry the product under vacuum.
Step 2: Hydrolysis to a-Acetamido-4-bromocinnamic acid

o Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute
Hydrochloric Acid.

e Procedure:

[¢]

Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide.

Cool the solution in an ice bath.

[¢]

Acidify the cooled solution with dilute hydrochloric acid to precipitate the a-acetamido-4-

[e]

bromocinnamic acid.

[e]

Collect the precipitate by vacuum filtration and wash with cold water.
o Dry the product.
Step 3: Reduction to N-acetyl-p-bromo-DL-phenylalanine
o Materials: a-Acetamido-4-bromocinnamic acid from Step 2, Sodium amalgam, Ethanol.
e Procedure:
o Dissolve the a-acetamido-4-bromocinnamic acid in ethanol.

o Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is
exothermic and may require cooling.
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o

[e]

o

After the reaction is complete, filter the solution to remove mercury.
Acidify the filtrate with dilute hydrochloric acid to precipitate the final product.

Collect the N-acetyl-p-bromo-DL-phenylalanine by vacuum filtration, wash with cold water,
and dry.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This generalized protocol is for assessing the inhibitory activity of compounds on PAH.[3]

o Materials: Purified Phenylalanine Hydroxylase (PAH) enzyme, L-Phenylalanine, Dithiothreitol

(DTT), Catalase, Ferrous ammonium sulfate, 6-Methyltetrahydropterin (6-MPHa4) (cofactor),
AC-P-Bromo-DL-phe-OH (inhibitor), Trichloroacetic acid (TCA), Phosphate buffer (pH 6.8).

e Procedure:

[¢]

Prepare a reaction mixture in appropriate tubes containing phosphate buffer, catalase,
ferrous ammonium sulfate, DTT, and 6-MPHa.

Add varying concentrations of AC-P-Bromo-DL-phe-OH to the respective tubes. A control
tube with no inhibitor should be included.

Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a
controlled temperature (e.g., 25°C).

Initiate the reaction by adding L-phenylalanine.

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal
temperature for the enzyme.

Stop the reaction by adding TCA.
Quantify the product (tyrosine) using a suitable method, such as HPLC.

Determine the rate of reaction for each inhibitor concentration and calculate the ICso value.

Cell-Based Assay: In Vitro LAT1 Inhibition

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Biological_Activities_of_3_Bromo_DL_phenylalanine_and_4_Bromo_DL_phenylalanine.pdf
https://www.benchchem.com/product/b556362?utm_src=pdf-body
https://www.benchchem.com/product/b556362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol is adapted for assessing the inhibition of the L-type amino acid transporter 1
(LAT1), which is often overexpressed in cancer cells.[4]

e Materials: LAT1-expressing cancer cell line (e.g., A549), Cell culture medium (e.g., DMEM),
Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), [3H]-L-Leucine (radiolabeled
substrate), AC-P-Bromo-DL-phe-OH (inhibitor), Scintillation fluid and counter.

e Procedure:

o Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a
humidified 5% CO2 atmosphere.

o Seed cells in a 24-well plate and allow them to adhere overnight.
o Wash the cells with PBS.
o Prepare a series of dilutions of AC-P-Bromo-DL-phe-OH in a suitable transport buffer.

o Pre-incubate the cells with the different concentrations of the test compound for 15
minutes.

o Add [?H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes).
o Stop the uptake by washing the cells rapidly with ice-cold PBS.

o Lyse the cells and measure the radioactivity using a scintillation counter.

o Determine the ICso value by fitting the data to a dose-response curve.

Visualizations
Signaling Pathway Diagram
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Caption: Potential competitive inhibition of aromatic amino acid hydroxylases by AC-P-Bromo-
DL-phe-OH, impacting neurotransmitter biosynthesis.

Experimental Workflow Diagram
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Caption: A generalized experimental workflow for the synthesis and biological evaluation of AC-
P-Bromo-DL-phe-OH in a drug discovery context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

